Bienvenue dans la boutique en ligne BenchChem!

6-Butylpyrimidin-4-amine

Lipophilicity ADME Medicinal Chemistry

6-Butylpyrimidin-4-amine is a 4-aminopyrimidine derivative bearing a linear n-butyl substituent at the 6-position of the pyrimidine ring. Its molecular formula is C8H13N3 with a molecular weight of 151.21 g/mol.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1698659-79-8
Cat. No. B1473523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butylpyrimidin-4-amine
CAS1698659-79-8
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=NC=N1)N
InChIInChI=1S/C8H13N3/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3,(H2,9,10,11)
InChIKeyZDLPMCMKNKYERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Butylpyrimidin-4-amine (CAS 1698659-79-8): Chemical Identity and Core Structural Features for Procurement Verification


6-Butylpyrimidin-4-amine is a 4-aminopyrimidine derivative bearing a linear n-butyl substituent at the 6-position of the pyrimidine ring. Its molecular formula is C8H13N3 with a molecular weight of 151.21 g/mol [1]. The compound belongs to the aminopyrimidine class, a privileged scaffold in medicinal chemistry frequently employed as a core motif in kinase inhibitors and receptor antagonists [2]. The 4-amino group provides a reactive handle for further derivatization, while the 6-n-butyl chain confers distinct lipophilic character compared to shorter-chain or branched analogs. Commercially, this compound is typically offered at ≥95% purity and is intended for research use only as a building block or intermediate .

Why 6-Butylpyrimidin-4-amine Cannot Be Simply Replaced by Other 6-Alkyl-4-aminopyrimidines in Lead Optimization


Within the 6-alkyl-4-aminopyrimidine series, the length and branching of the alkyl chain at position 6 directly modulate lipophilicity (logP/logD), which in turn affects target binding affinity, metabolic stability, and solubility. Published SAR studies on pyrimidine-based 5-HT7 receptor antagonists have explicitly demonstrated that 6-alkyl substitution substantially increases binding affinity relative to the unsubstituted core, and that the butyl analog exhibits a distinct multi-receptor selectivity profile (5-HT7, 5-HT2A, 5-HT6, D2) compared to the ethyl analog, which behaves as a dual 5-HT7/5-HT2AR ligand [1]. Furthermore, the linear n-butyl chain of 6-butylpyrimidin-4-amine provides greater conformational flexibility and a different logP value compared to its branched isomer 6-tert-butylpyrimidin-4-amine (logP ~1.94) or the constrained 6-isopropyl analog, which can translate into differential membrane permeability and off-target liability profiles [2]. Generic substitution without empirical validation therefore risks altering the pharmacokinetic and pharmacodynamic profile of a lead series.

Quantitative Differentiation Evidence for 6-Butylpyrimidin-4-amine Against 6-Alkyl-4-aminopyrimidine Analogs


Linear n-Butyl Chain Confers Higher Lipophilicity (cLogP) Than Shorter-Chain Analogs, Impacting Permeability and Protein Binding

Computationally predicted logP values across the 6-alkyl-4-aminopyrimidine series demonstrate a clear increase in lipophilicity with increasing alkyl chain length. The n-butyl analog is anticipated to exhibit higher logP than methyl, ethyl, and propyl congeners, placing it in a distinct lipophilicity window relevant for blood-brain barrier penetration or membrane partitioning. While experimentally measured logP for 6-butylpyrimidin-4-amine is not available in the public domain, its branched isomer 6-tert-butylpyrimidin-4-amine has a measured logP of approximately 1.94 [1]. The linear n-butyl analog is expected to have a comparable or slightly higher logP due to the extended hydrophobic surface area of the linear chain, offering scientists a tunable parameter for lead optimization [2].

Lipophilicity ADME Medicinal Chemistry SAR

6-Alkyl Substitution on Pyrimidine Enhances 5-HT7 Receptor Binding Affinity: Butyl Analog Demonstrates Distinct Multi-Receptor Profile vs. Ethyl Analog

In a systematic SAR study of piperazin-1-yl substituted pyrimidines as 5-HT7 receptor antagonists, substitution of position 6 of the pyrimidine core with an alkyl group was shown to substantially increase binding affinity [1]. Critically, the butyl-substituted analog (compound 13) and the ethyl-substituted analog (compound 12) displayed divergent selectivity profiles: compound 12 was characterized as a dual 5-HT7/5-HT2AR ligand, whereas compound 13 exhibited a broader multi-receptor interaction profile encompassing 5-HT7, 5-HT2A, 5-HT6, and D2 receptors [1]. This demonstrates that the alkyl chain length at position 6 directly modulates receptor selectivity, making 6-butylpyrimidin-4-amine a strategically distinct starting material for synthesizing multi-receptor-targeting agents compared to its shorter-chain analogs.

5-HT7 Receptor GPCR Antagonist Selectivity Neuropharmacology

6-Butylpyrimidine Core in CXCR2 Antagonist: Derivative Demonstrates Sub-Micromolar Binding Affinity (Ki = 750 nM)

A derivative incorporating the 6-butylpyrimidin-4-amine scaffold, specifically (2S)-2-(6-butyl-2-(pyridin-3-yl)pyrimidin-4-ylamino)-N-(3-ethoxypropyl)-4-methylpentanamide, was evaluated for binding affinity at the human C-X-C chemokine receptor type 2 (CXCR2) and exhibited a Ki of 750 nM [1]. CXCR2 is a validated target in inflammatory diseases and oncology. This provides direct experimental evidence that the 6-butylpyrimidin-4-amine core can support target engagement when elaborated with appropriate substituents at the 2-position and 4-amino group. While this data point comes from a fully elaborated derivative rather than the parent building block, it demonstrates that the 6-butylpyrimidine core is compatible with achieving measurable target binding.

CXCR2 Chemokine Receptor Inflammation Binding Affinity Drug Discovery

6-Butylpyrimidine Core in Estrogen Receptor Antagonist Series: Derivative IC50 = 13,000 nM

A 6-butylpyrimidine-2,4-diamine derivative (6-butyl-N2,N4-dipropylpyrimidine-2,4-diamine) was tested for antagonist activity at estrogen receptor alpha (ERα) in human HEC1 cells and showed an IC50 of 13,000 nM (13 μM) [1]. This compound, while modest in potency, confirms that the 6-butyl substitution is compatible with ERα antagonism. The data point provides a benchmark from which further optimization of 6-butylpyrimidine-based ER antagonists could be pursued. Notably, this derivative differs from 6-butylpyrimidin-4-amine by the addition of two propylamino groups at positions 2 and 4, illustrating the synthetic trajectory from the simple 4-amino building block to more complex bioactive molecules.

Estrogen Receptor Nuclear Receptor Antagonist Cancer Endocrine

N6-Butylpyrimidine-4,6-diamine Derivative as Potent CB1 Receptor Ligand: IC50 = 16.3 nM with High CB2/CB1 Selectivity (181.6-fold)

A structurally more complex derivative bearing an N6-butyl substituent, N4-((2S,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-yl)-N6-butylpyrimidine-4,6-diamine (compound 13b), demonstrated potent CB1 receptor binding affinity with an IC50 of 16.3 nM and excellent selectivity over CB2 (CB2/CB1 = 181.6) [1]. This finding, while from a fully elaborated molecule rather than the parent building block, confirms that the N6-butyl group on the pyrimidine-4,6-diamine scaffold is compatible with achieving low-nanomolar potency and high receptor subtype selectivity. The presence of the butyl chain at the 6-position amino group contributes to the overall lipophilic character necessary for CB1 receptor engagement. This provides a compelling precedent for the value of the butyl-substituted pyrimidine motif in CNS-penetrant ligand design [1].

Cannabinoid Receptor CB1 Antagonist Metabolic Disease Selectivity CNS

Synthetic Accessibility: 6-Butylpyrimidin-4-amine Offers a Single Reactive Amino Handle for Selective Derivatization vs. Diamine or Dichloro Analogs

Unlike 4,6-diaminopyrimidine or 4,6-dichloropyrimidine building blocks that require careful control of regioselectivity during sequential derivatization, 6-butylpyrimidin-4-amine presents a single amino group at the 4-position, enabling unequivocal mono-functionalization without competing side reactions [1]. This contrasts with 4,6-diaminopyrimidine, where chemoselective mono-alkylation or mono-acylation can be challenging and often requires protecting group strategies [2]. The pre-installed n-butyl group at the 6-position eliminates the need for a separate alkylation step, streamlining synthetic routes to 2,4,6-trisubstituted pyrimidines. Commercially, this compound has been offered by multiple vendors (typically at 95–97% purity) but availability can be intermittent, as evidenced by the discontinuation notice from at least one supplier , which may necessitate custom synthesis for larger-scale procurement.

Synthetic Chemistry Building Block Regioselectivity Medicinal Chemistry

Recommended Application Scenarios for 6-Butylpyrimidin-4-amine Based on Available Evidence


Synthesis of Multi-Target CNS Receptor Ligands with Defined Polypharmacology

Based on the published SAR demonstrating that 6-butyl-substituted pyrimidine analogs exhibit a distinct multi-receptor profile (5-HT7, 5-HT2A, 5-HT6, D2) compared to shorter-chain analogs [1], 6-butylpyrimidin-4-amine is a strategically appropriate building block for medicinal chemistry programs targeting neurological or psychiatric disorders where engagement of multiple monoaminergic receptors is therapeutically desirable. The 4-amino group can be elaborated with piperazine, piperidine, or arylalkylamine pharmacophores to generate compound libraries for screening against GPCR panels.

Chemokine Receptor (CXCR2) Antagonist Lead Optimization

The demonstrated sub-micromolar binding affinity (Ki = 750 nM) of a 6-butylpyrimidine-4-amino derivative at CXCR2 [2] suggests that 6-butylpyrimidin-4-amine can serve as a core scaffold for synthesizing and optimizing CXCR2 antagonists. Research groups pursuing anti-inflammatory or immuno-oncology indications where CXCR2 blockade is mechanistically implicated may find this building block a useful entry point for hit-to-lead campaigns.

CB1 Receptor Antagonist Development for Metabolic Disorders

The finding that an N6-butyl-substituted pyrimidine-4,6-diamine achieves low-nanomolar CB1 binding affinity (IC50 = 16.3 nM) with high CB2/CB1 selectivity (181.6-fold) [3] validates the butyl-pyrimidine motif for peripherally restricted or CNS-penetrant CB1 antagonist programs. 6-Butylpyrimidin-4-amine provides a convenient starting point for synthesizing 4,6-diaminopyrimidine analogs by functionalization of the 4-amino group and introduction of a second amino substituent at the 2-position.

Streamlined Synthesis of 2,4,6-Trisubstituted Pyrimidine Libraries

When the target compound library requires a fixed 6-n-butyl substituent and variable groups at the 2- and 4-positions, 6-butylpyrimidin-4-amine reduces the synthetic sequence by at least one step compared to starting from 4,6-disubstituted pyrimidines that require sequential functionalization [4]. This is particularly advantageous in parallel synthesis or automated library production settings where step count reduction directly improves throughput and overall yield. Researchers should verify commercial availability or plan for custom synthesis, as stock levels from catalog vendors have been inconsistent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Butylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.